
Methyl phenyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl phenyl oxalate can be synthesized through the esterification of oxalic acid with methanol and phenol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl phenyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid, methanol, and phenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: this compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Oxalic acid, methanol, phenol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Methyl phenyl oxalate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical assays and as a linker in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl phenyl oxalate involves its ability to undergo hydrolysis and transesterification reactions. These reactions are facilitated by the presence of the ester functional group, which is susceptible to nucleophilic attack. The molecular targets and pathways involved in these reactions include the ester bond, which can be cleaved by nucleophiles such as water or alcohols .
Comparaison Avec Des Composés Similaires
Dimethyl oxalate: An ester of oxalic acid with two methyl groups.
Diethyl oxalate: An ester of oxalic acid with two ethyl groups.
Phenyl oxalate: An ester of oxalic acid with two phenyl groups.
Comparison: Methyl phenyl oxalate is unique in that it contains both a methyl and a phenyl group, which imparts distinct chemical properties compared to other oxalate esters. For example, the presence of the phenyl group can influence the compound’s reactivity and solubility, making it suitable for specific applications where other oxalate esters may not be as effective .
Propriétés
Numéro CAS |
38250-12-3 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
1-O-methyl 2-O-phenyl oxalate |
InChI |
InChI=1S/C9H8O4/c1-12-8(10)9(11)13-7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
LJCNULUFLCOAKC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



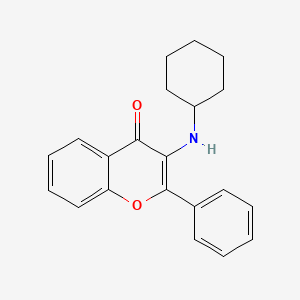

![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

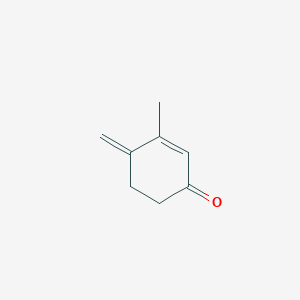
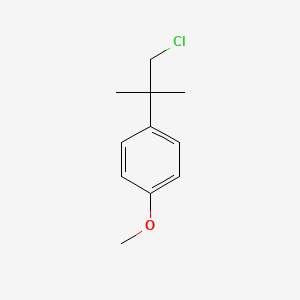
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
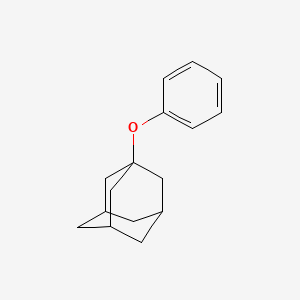
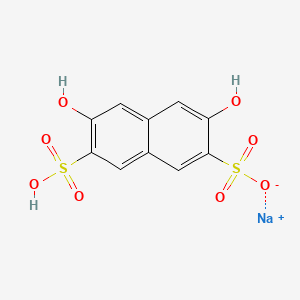
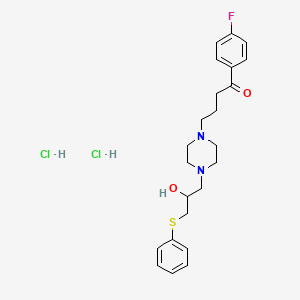

![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
